![molecular formula C19H23N3O3 B2497879 N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898427-10-6](/img/structure/B2497879.png)
N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrroloquinolines typically involves cyclization reactions, where precursors like quinolines or pyridines undergo transformations to form the pyrroloquinoline core. For instance, a protocol for synthesizing pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates via dehydration and [3 + 2] cycloaddition has been developed, demonstrating the catalyst-free nature and environmental benignity of such processes (Wu et al., 2017). Similarly, ligand-free Cu-catalyzed [3 + 2] cycloadditions have been utilized for the synthesis of pyrrolo[1,2-a]quinolines, highlighting the mild conditions and moderate to good yield of these annulation products (Yu et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrroloquinoline derivatives is characterized by X-ray crystallography and NMR spectroscopy, providing detailed insights into their conformation and electronic properties. For example, extensive characterization techniques have been applied to understand the structure and reactivity of quinoxalines, a closely related heterocyclic compound, highlighting the importance of such studies in elucidating the properties of complex molecules (Faizi et al., 2018).
Chemical Reactions and Properties
Pyrroloquinolines undergo various chemical reactions, including cyclization, nitration, and annulation, to form diverse derivatives with potential biological activity. The reactivity towards different reagents and conditions reflects the versatility of these compounds in synthetic chemistry. For instance, the radical [2 + 2 + 1] cyclization of ortho-cyanoarylacrylamides with alkyl nitriles to form cyano-substituted pyrrolo[3,2-c]quinolines showcases the novel pathways for constructing nitrogen-containing polyheterocycles (Yang et al., 2018).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Catalyst-Free Synthesis of Pyrroloquinolines : A catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates via dehydration/[3 + 2] cycloaddition has been developed. This method is environmentally benign, tolerant to air, and produces H2O as the only byproduct, indicating potential applications in organic synthesis and medicinal chemistry (Wu et al., 2017).
Medicinal Chemistry and Drug Design
- GABAA and GABAB Receptor Modulators : Compounds including imidazo[1,5-a]quinoxaline amides and carbamates have been identified as high-affinity binders to the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. This highlights their potential as templates for developing new therapeutic agents targeting GABA receptors (Tenbrink et al., 1994).
Material Science and Polymerization
- Palladium(II) Complexes in Polymerization : N-cyclopentyl substituted palladium(II) complexes have demonstrated high catalytic activity for the polymerization of methyl methacrylate (MMA), suggesting their usefulness in developing new materials with specific properties (Kim et al., 2014).
Pharmacological Research
- Quinoline Derivatives as GABA Modulators : Research into quinoline derivatives as positive allosteric modulators of GABA receptors underscores their potential in creating radiotracers for positron emission tomography (PET), offering insights into the benzodiazepine site of GABA(A) receptors for neurological studies (Moran et al., 2012).
Environmental Science
- Biodegradation of Quinoline Compounds : The study on the biodegradation and oxidation of quinoline compounds with endogenous electron donors suggests methods for accelerating the degradation of recalcitrant heterocyclic compounds, which is crucial for environmental remediation (Bai et al., 2015).
Eigenschaften
IUPAC Name |
N-cyclopentyl-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-11-15-10-14(9-12-5-4-8-22(16(12)15)19(11)25)21-18(24)17(23)20-13-6-2-3-7-13/h9-11,13H,2-8H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGZVJURKILIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

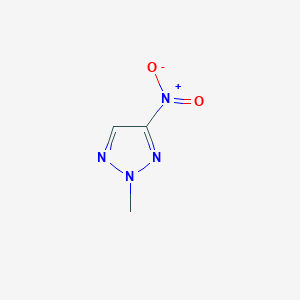
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2497801.png)

![3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2497806.png)
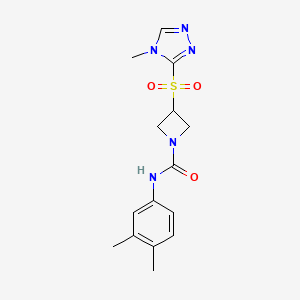

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)
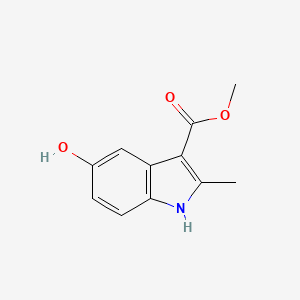
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)
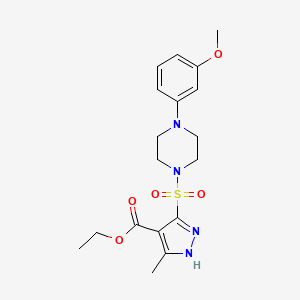
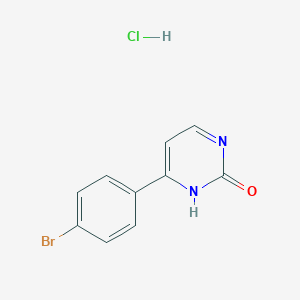
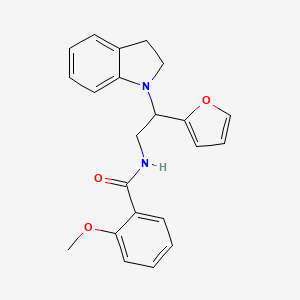
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)